molecular formula C18H20N2O3S B2521115 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine CAS No. 477860-51-8

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine

Cat. No. B2521115
CAS RN: 477860-51-8
M. Wt: 344.43
InChI Key: UXFGPVHWGVONAL-UHFFFAOYSA-N
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Description

The compound "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" is not directly described in the provided papers. However, the papers do discuss related compounds with morpholine groups and nitro-substituted aromatic systems, which can provide insight into the chemical behavior and properties of similar compounds. For instance, the paper titled "Crystal Structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene" and "Crystal Structures of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine and Spectroscopic Properties" both describe compounds with morpholine rings and nitro-substituted butadiene units, which may share some characteristics with the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including the use of morpholine, a rearrangement reaction, condensation, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" by choosing appropriate starting materials and reaction conditions to introduce the 4-methylphenylsulfanyl and nitro groups at the correct positions on the benzylmorpholine framework.

Molecular Structure Analysis

The molecular structures of compounds similar to "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" have been determined using X-ray crystallography, which reveals details such as the chair conformation of the morpholine ring and the dihedral angles between different parts of the molecules . These structural analyses are crucial for understanding the three-dimensional arrangement of the atoms, which influences the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" are not detailed in the provided papers, the presence of a nitro group and a sulfanyl group suggests that it could undergo reactions typical of these functional groups. For example, the nitro group could be involved in reduction reactions, while the sulfanyl group could participate in nucleophilic substitution or oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" include their crystalline structure, spectroscopic properties (IR, UV, NMR), and the stabilization of their molecular conformation through weak intramolecular interactions . These properties are influenced by the specific functional groups present in the molecule and their spatial arrangement. The morpholine ring, in particular, is noted to adopt a chair conformation in these compounds, which is a common and stable conformation for six-membered heterocycles.

Scientific Research Applications

Antimicrobial Activity

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine derivatives, such as those synthesized from 3-fluoro-4-morpholinoaniline, have demonstrated significant antimicrobial potency. Studies have shown that these compounds exhibit good to potent antimicrobial activity against various bacterial strains and fungi. Specifically, certain sulfonamide derivatives have been identified as potent antifungal agents, outperforming their carbamate counterparts in this regard (Janakiramudu et al., 2017).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including derivatives of 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. These compounds have exhibited nanomolar half maximal inhibitory concentration (IC50) against various carbonic anhydrase isoenzymes, showing differential activities with the lowest affinity observed against the hCA XII isoenzyme (Supuran et al., 2013).

Crystal Structure Analysis

Research has also been conducted on the crystal structures of compounds similar to 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine. Studies on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine have provided insights into their molecular structure, including information on ring conformations and configurations (Aydinli et al., 2010).

Photodynamic Therapy

Novel sulfanyl porphyrazines, structurally related to 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT). These compounds have shown promising photodynamic activities, especially when incorporated into liposomal formulations, making them potentially effective in the treatment of certain cancers (Piskorz et al., 2017).

properties

IUPAC Name

4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-2-5-16(6-3-14)24-18-7-4-15(12-17(18)20(21)22)13-19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFGPVHWGVONAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine

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